

4-Methyl-1,2-pentadiene IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1,2-pentadiene

Cat. No.: B14711112

[Get Quote](#)

An In-Depth Technical Guide to 4-Methyl-1,2-pentadiene

Executive Summary: This guide provides a comprehensive technical overview of **4-Methyl-1,2-pentadiene**, a chiral allene of interest to the chemical research and drug development communities. The document details its fundamental chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical properties. Furthermore, this guide explores its potential applications, particularly as a building block in asymmetric synthesis, and outlines rigorous safety and handling protocols essential for laboratory use. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

Core Chemical Identity and Nomenclature

4-Methyl-1,2-pentadiene is an organic compound classified as an allene—a class of hydrocarbons featuring two cumulative double bonds (C=C=C). This structural motif imparts specific chemical reactivity and chirality, making it a valuable synthon in organic chemistry. Its formal identification and structural details are summarized below.

Identifier	Value	Source
IUPAC Name	4-methylpenta-1,2-diene	[1]
CAS Number	13643-05-5	[2] [3]
Molecular Formula	C ₆ H ₁₀	[3]
Molecular Weight	82.14 g/mol	[3]
Canonical SMILES	CC(C)C=C=C	[1]
InChI	InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3	[3]
InChIKey	CAAAXQFHDYHTTC-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical characteristics of **4-Methyl-1,2-pentadiene** are critical for its handling, storage, and application in experimental design. As with many low-molecular-weight hydrocarbons, it is a volatile liquid under standard conditions.

Property	Value	Source
Density	0.703 g/cm ³	[2]
Boiling Point	67.2 - 69.85 °C at 760 mmHg	[2] [4]
Melting Point	-94.9 °C (estimate)	[2] [4]
Refractive Index	1.421	[2]

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis routes for **4-Methyl-1,2-pentadiene** are not extensively published, the synthesis of allenes is a well-established field in organic chemistry. Methods typically involve:

- Rearrangement of Propargyl Derivatives: Acetylenic compounds can undergo rearrangement to form allenes under basic conditions or with specific metal catalysts.
- Elimination Reactions: Dehydrohalogenation of specific dihaloalkanes can yield the allene structure.
- Wittig-type Reactions: Reactions involving phosphorus ylides and ketenes can also be employed to construct the allene backbone.

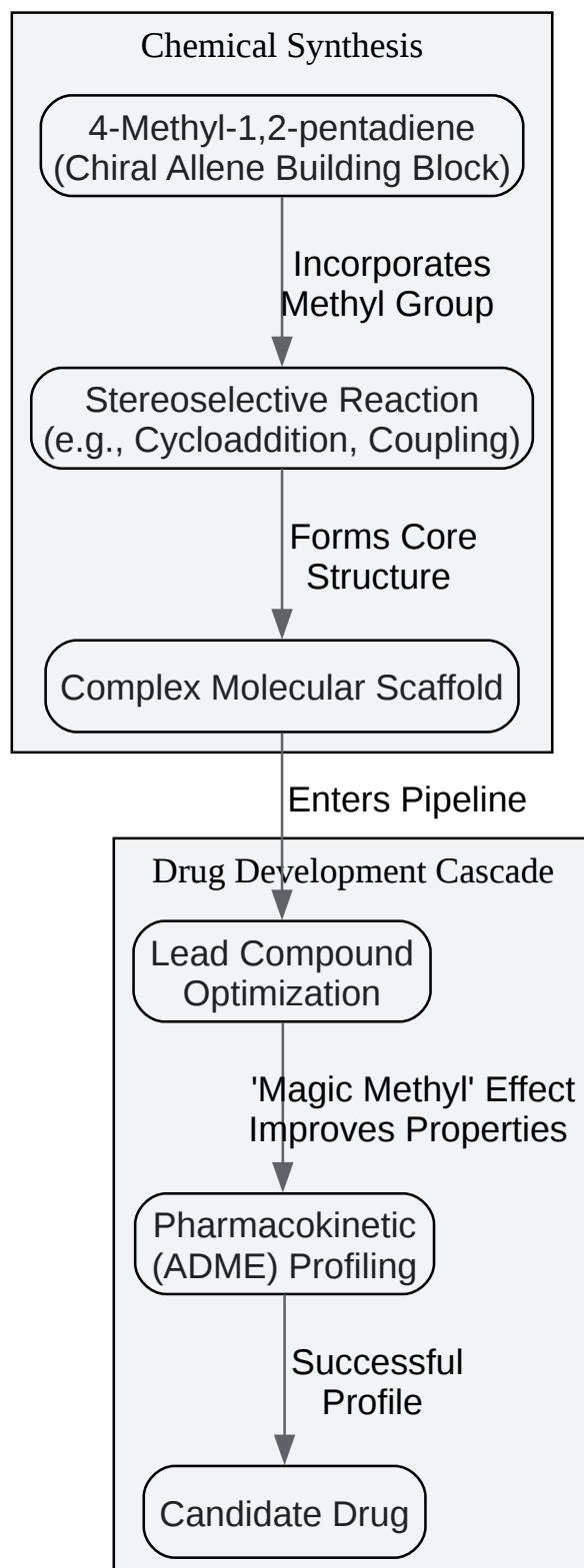
The reactivity of **4-Methyl-1,2-pentadiene** is dominated by the allene functional group. It readily undergoes addition reactions and can participate in cycloadditions, making it a versatile intermediate. Its chirality also allows for its use in stereoselective synthesis, a cornerstone of modern drug development.

Relevance in Research and Drug Development

The utility of **4-Methyl-1,2-pentadiene** in advanced chemical synthesis, particularly within the pharmaceutical industry, stems from two key features: the allene functional group and the presence of a methyl group.

The Allene Moiety as a Versatile Synthon

Allenes are high-energy, versatile building blocks. They can serve as precursors to a wide array of molecular scaffolds found in biologically active molecules. Their ability to participate in pericyclic reactions and transition-metal-catalyzed cross-couplings allows for the efficient construction of complex molecular architectures.


The "Magic Methyl" Effect in Medicinal Chemistry

The introduction of a methyl group can have a profound and often beneficial impact on a molecule's pharmacological profile, a phenomenon frequently termed the "magic methyl" effect. [5] Adding a methyl group, such as the one present in **4-Methyl-1,2-pentadiene**, can:

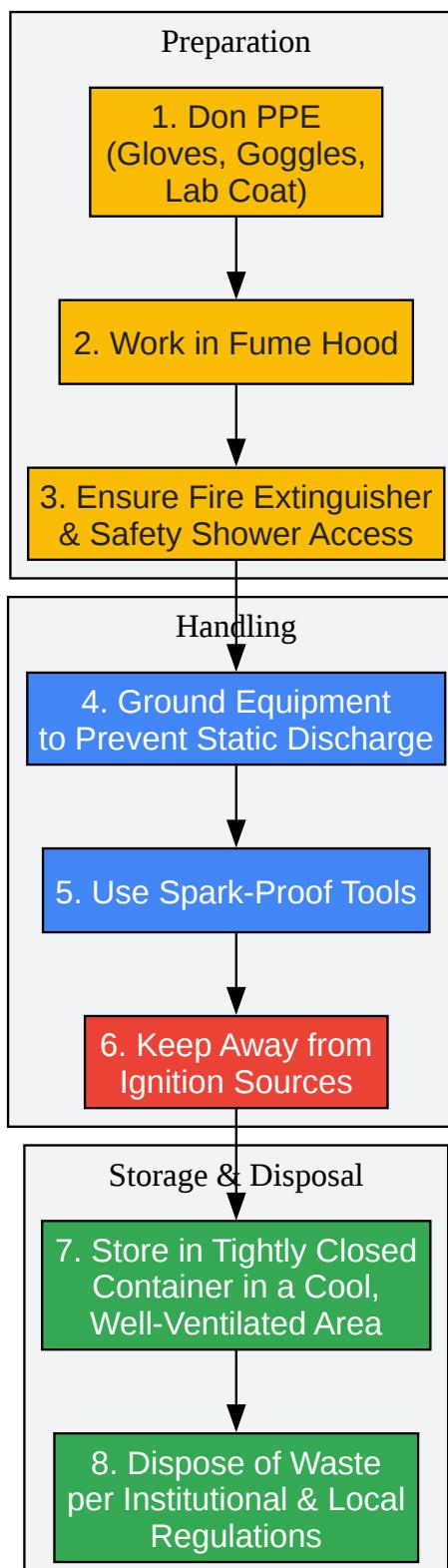
- Enhance Binding Affinity: The methyl group can occupy a specific hydrophobic pocket in a target protein, increasing binding affinity and potency.
- Improve Metabolic Stability: It can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

- **Modulate Physicochemical Properties:** Methylation can alter solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

The logical flow from a simple building block to a complex pharmaceutical agent is illustrated below.

[Click to download full resolution via product page](#)

Caption: From Building Block to Drug Candidate.


Safety, Handling, and Storage Protocol

4-Methyl-1,2-pentadiene is a flammable liquid and requires strict safety protocols. The following workflow must be adhered to in a laboratory setting.

Hazard Identification

- Physical Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7]
- Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] Inhalation of high concentrations may cause central nervous system depression, leading to dizziness and drowsiness.[8]

Experimental Workflow for Safe Handling

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow.

Step-by-Step Handling Protocol

- Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.
- Ventilation: All work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[10]
- Eliminate Ignition Sources: Ensure the work area is free of open flames, hot surfaces, sparks, and other potential ignition sources.[7]
- Grounding and Bonding: To prevent static electricity discharge, which can ignite vapors, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[10]
- Use of Tools: Employ non-sparking tools made from materials like brass or bronze when opening or handling containers.[7]
- Spill Response: In case of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite. Place the contaminated material in a sealed container for proper disposal. A vapor-suppressing foam may be used for larger spills.[6]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.[7]

- Disposal: Dispose of unused material and containers as hazardous waste in accordance with all local, state, and federal regulations.[\[7\]](#)

Conclusion

4-Methyl-1,2-pentadiene represents a valuable, albeit hazardous, chemical tool for the modern organic chemist. Its unique allene structure provides a gateway to complex molecular designs, while its methyl group can be strategically employed to enhance the properties of bioactive molecules. A thorough understanding of its properties and a strict adherence to safety protocols are paramount for leveraging its full potential in research and development.

References

- ChemBK. (n.d.). **4-Methyl-1,2-pentadiene**.
- Cheméo. (n.d.). **4-METHYL-1,2-PENTADIENE**.
- National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Stenutz. (n.d.). **4-methyl-1,2-pentadiene**.
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- Stabond Corporation. (2018). Safety Data Sheet E 366.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methyl-1,3-pentadiene.
- National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook, Gas Phase Ion Energetics Data.
- LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-.
- Zambelli, A., Ammendola, P., & Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). *Macromolecules*.
- Grummitt, O., Budewitz, E. P., & Chudd, C. C. (1963). **1,4-PENTADIENE**. *Organic Syntheses*.
- ACS Publications. (n.d.). The Preparation and Isolation of 4-Methyl-1,3-pentadiene.
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. *MDPI*.
- PubChem. (n.d.). 2-Methyl-1,4-pentadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-methyl-1,2-pentadiene [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. stabond.com [stabond.com]
- To cite this document: BenchChem. [4-Methyl-1,2-pentadiene IUPAC name and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14711112#4-methyl-1-2-pentadiene-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com